EAAT2 Subtype Selectivity vs. L-trans-2,4-PDC
L-trans-2,3-PDC exhibits marked selectivity for EAAT2 over EAAT1 and EAAT3, a property not shared by the closely related analog L-trans-2,4-PDC, which is a broad-spectrum EAAT inhibitor. In voltage-clamped Xenopus laevis oocytes expressing human EAAT1, EAAT2, and EAAT3, L-trans-2,3-PDC did not induce currents or inhibit glutamate-induced currents at EAAT1 or EAAT3 at concentrations up to 300 µM (Kd >300 µM), while it competitively inhibited EAAT2 with a Kd of 16 µM [1]. In contrast, L-trans-2,4-PDC inhibits EAAT1, EAAT2, and EAAT3 with Ki values of 20, 20, and 109 µM, respectively, and acts as a substrate at EAAT1-4 .
| Evidence Dimension | EAAT subtype selectivity (inhibitor constant) |
|---|---|
| Target Compound Data | Kd (EAAT2) = 16 µM; Kd (EAAT1/EAAT3) > 300 µM; Non-substrate blocker [1] |
| Comparator Or Baseline | L-trans-2,4-PDC: Ki (EAAT1) = 20 µM, Ki (EAAT2) = 20 µM, Ki (EAAT3) = 109 µM; Substrate at EAAT1-4 |
| Quantified Difference | L-trans-2,3-PDC is >19-fold selective for EAAT2 over EAAT1/EAAT3; L-trans-2,4-PDC is non-selective (1:1:5.5 ratio). L-trans-2,3-PDC is a non-substrate; L-trans-2,4-PDC is a substrate. |
| Conditions | Xenopus laevis oocytes expressing human EAAT1, EAAT2, EAAT3; Schild analysis for non-substrate inhibitors; [3H]-D-aspartate uptake inhibition [1] |
Why This Matters
For studies requiring selective pharmacological blockade of EAAT2 without confounding transporter-mediated substrate exchange, L-trans-2,3-PDC is functionally superior to L-trans-2,4-PDC.
- [1] Koch HP, Kavanaugh MP, Esslinger CS, et al. Differentiation of Substrate and Nonsubstrate Inhibitors of the High-Affinity, Sodium-Dependent Glutamate Transporters. Molecular Pharmacology. 1999;56(6):1095-1104. View Source
